molecular formula C26H25BrN4O3S B11605274 5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Cat. No.: B11605274
M. Wt: 553.5 g/mol
InChI Key: BUTGYOGXTZWBTP-UHFFFAOYSA-N
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Description

5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phthalazinyl group, a bromophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent, and it is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalazinyl derivatives and benzenesulfonamide analogs. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

The uniqueness of 5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. This compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool in scientific research.

Properties

Molecular Formula

C26H25BrN4O3S

Molecular Weight

553.5 g/mol

IUPAC Name

5-[4-(3-bromoanilino)phthalazin-1-yl]-2-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C26H25BrN4O3S/c1-17-11-12-18(14-24(17)35(32,33)28-16-21-8-5-13-34-21)25-22-9-2-3-10-23(22)26(31-30-25)29-20-7-4-6-19(27)15-20/h2-4,6-7,9-12,14-15,21,28H,5,8,13,16H2,1H3,(H,29,31)

InChI Key

BUTGYOGXTZWBTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Br)S(=O)(=O)NCC5CCCO5

Origin of Product

United States

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